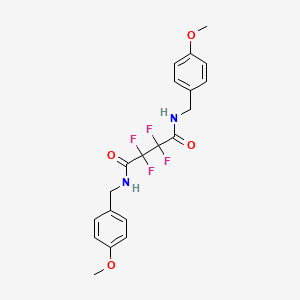

2,2,3,3-tetrafluoro-N,N'-bis(4-methoxybenzyl)succinamide

Overview

Description

Fluorinated compounds and those with methoxybenzyl groups have garnered interest due to their unique chemical and physical properties, which make them valuable in various applications, including materials science, medicinal chemistry, and as intermediates in organic synthesis. The introduction of fluorine atoms or methoxybenzyl groups into molecules often results in significant changes in their reactivity, stability, and biological activity.

Synthesis Analysis

The synthesis of complex fluorinated compounds often involves multi-step processes, including halogenation, nucleophilic substitution, and catalytic reactions. For instance, the synthesis of sterically hindered fluorinated benzene derivatives can be achieved through aromatic nucleophilic substitution reactions, utilizing hexafluorobenzene as a starting material (Sasaki, Tanabe, & Yoshifuji, 1999). Similarly, compounds with methoxybenzyl groups can be synthesized using specific alkylation reactions, showcasing the versatility of these groups in chemical synthesis.

Molecular Structure Analysis

The molecular structures of fluorinated compounds and those with methoxybenzyl groups are characterized using techniques such as X-ray crystallography, NMR spectroscopy, and computational methods. These studies reveal that the introduction of fluorine atoms or methoxybenzyl groups can lead to unusual bond angles, steric hindrance, and specific conformations affecting the molecule's overall geometry and reactivity.

Chemical Reactions and Properties

The chemical reactivity of these compounds is influenced by the presence of fluorine atoms or methoxybenzyl groups, which can affect electron density, acidity, and nucleophilicity. For example, fluorinated compounds exhibit unique redox properties, as demonstrated in studies on fluorinated benzene derivatives (Sasaki, Tanabe, & Yoshifuji, 1999).

Scientific Research Applications

Synthesis and Characterization of New Fluorine-Containing Polyethers The research on fluorine-containing compounds like 2,2,3,3-tetrafluoro-N,N'-bis(4-methoxybenzyl)succinamide focuses on the synthesis of new materials with enhanced properties. For instance, the development of highly fluorinated monomers for producing soluble, hydrophobic, low dielectric polyethers has been reported. These materials exhibit moderate thermal stability and are characterized by their glass transition temperatures, making them potential candidates for applications requiring materials with low dielectric constants and high thermal resistance (Fitch et al., 2003).

Deoxofluorinating Agents for Organic Synthesis Another application area of fluorine-containing compounds is in the field of organic synthesis, where they serve as deoxofluorinating agents. These compounds are utilized for the conversion of alcohols to alkyl fluorides and aldehydes/ketones to gem-difluorides, offering a broader spectrum and less thermally sensitive alternatives to traditional deoxofluorination reagents. This highlights their importance in synthesizing fluorinated organic molecules, which are significant in pharmaceuticals and agrochemicals (Lal et al., 1999).

Ionic Liquids for Electrochemical Applications Research into ionic liquids, which are molten salts at room temperature, includes the synthesis of aliphatic quaternary ammonium salts with methoxyethyl groups. These salts form ionic liquids with excellent electrochemical properties, such as wide potential windows and high ionic conductivity. Such ionic liquids are promising for use in electrochemical capacitors, demonstrating the relevance of fluorine-containing compounds in developing advanced energy storage technologies (Sato et al., 2004).

Fluorinated Metal-Organic Frameworks (MOFs) Fluorine-containing ligands are instrumental in constructing metal-organic frameworks (MOFs) with unique properties. The use of fluorinated bis(triazole) ligands has led to the development of novel MOFs with diverse supramolecular architectures. These frameworks exhibit significant antibacterial activities, demonstrating the potential of fluorine-containing compounds in materials science and biomedical applications (Zhang et al., 2014).

properties

IUPAC Name |

2,2,3,3-tetrafluoro-N,N'-bis[(4-methoxyphenyl)methyl]butanediamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20F4N2O4/c1-29-15-7-3-13(4-8-15)11-25-17(27)19(21,22)20(23,24)18(28)26-12-14-5-9-16(30-2)10-6-14/h3-10H,11-12H2,1-2H3,(H,25,27)(H,26,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DSCHRXIEKZSBOS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CNC(=O)C(C(C(=O)NCC2=CC=C(C=C2)OC)(F)F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20F4N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

428.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,2,3,3-tetrafluoro-N,N'-bis(4-methoxybenzyl)butanediamide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-ethyl-6-methyl-2-[4-(3-methylbenzoyl)-1-piperazinyl]-4-pyrimidinamine](/img/structure/B4579632.png)

![dimethyl 5-[({[5-(4-fluorophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}acetyl)amino]isophthalate](/img/structure/B4579640.png)

![8-(2,3-dimethoxybenzoyl)-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B4579642.png)

![dimethyl 5,5'-[2-(5-chloro-2-thienyl)-2-oxoethane-1,1-diyl]bis(4-hydroxy-2-methylthiophene-3-carboxylate)](/img/structure/B4579656.png)

![N-(3-{[(4-bromophenyl)amino]carbonyl}phenyl)-3-methylbenzamide](/img/structure/B4579668.png)

![N-(4-{[(2,6-dimethyl-4-pyrimidinyl)amino]sulfonyl}phenyl)-3-methyl-4-nitrobenzamide](/img/structure/B4579682.png)

![N-[3-(acetylamino)phenyl]-3-(2-thienyl)acrylamide](/img/structure/B4579694.png)

![4-(4-propylphenyl)-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B4579697.png)

![N-(2-ethoxyphenyl)-2-{[4-methyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4579714.png)

![N-[2-(4-morpholinyl)ethyl]-N'-[4-(4-morpholinylsulfonyl)phenyl]thiourea](/img/structure/B4579721.png)

![1-[(2-chloro-4-fluorophenoxy)acetyl]-4-(2-methylphenyl)piperazine](/img/structure/B4579724.png)

![N-(2-(1,3-benzodioxol-5-yl)-1-{[(3-hydroxypropyl)amino]carbonyl}vinyl)benzamide](/img/structure/B4579731.png)